2-Cyano-3-(3-thienyl)-2-propenethioamide

Crystallography Solid-state chemistry Materials science

2-Cyano-3-(3-thienyl)-2-propenethioamide (C₈H₆N₂S₂, MW 194.3 g/mol) is a specialized organic compound belonging to the class of 3-aryl-2-cyanoprop-2-enethioamides. It features a conjugated system comprising a 3-thienyl group, a nitrile, and a thioamide moiety.

Molecular Formula C8H6N2S2
Molecular Weight 194.3g/mol
Cat. No. B460821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-3-(3-thienyl)-2-propenethioamide
Molecular FormulaC8H6N2S2
Molecular Weight194.3g/mol
Structural Identifiers
SMILESC1=CSC=C1C=C(C#N)C(=S)N
InChIInChI=1S/C8H6N2S2/c9-4-7(8(10)11)3-6-1-2-12-5-6/h1-3,5H,(H2,10,11)
InChIKeyFXVPDNOIWIWPSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyano-3-(3-thienyl)-2-propenethioamide: Chemical Identity and Core Research Profile


2-Cyano-3-(3-thienyl)-2-propenethioamide (C₈H₆N₂S₂, MW 194.3 g/mol) is a specialized organic compound belonging to the class of 3-aryl-2-cyanoprop-2-enethioamides [1]. It features a conjugated system comprising a 3-thienyl group, a nitrile, and a thioamide moiety. This structure confers specific reactivity in organic synthesis, particularly in cyclocondensation and electrochemical oxidation reactions to yield various heterocyclic scaffolds [2]. Its primary value proposition lies not in direct biological activity but as a versatile, polyfunctional building block for constructing more complex molecules in medicinal chemistry and materials science research [3].

Why Substituting 2-Cyano-3-(3-thienyl)-2-propenethioamide with Other Cyano-thioacrylamides is Chemically Inappropriate


Generic substitution among cyanothioacrylamide derivatives is not feasible due to the profound impact of the heteroaryl group on both solid-state and solution-phase reactivity. The 3-thienyl substitution in this compound dictates a unique crystal packing arrangement, as determined by X-ray powder diffraction, which is distinct from its 2-thienyl isomer [1]. Furthermore, the specific 3-thienyl group influences the yield and outcome of key transformations, such as electrochemical oxidation to 1,2,4-thiadiazoles, where yields vary significantly (37–76%) across different 3-aryl analogs [2]. These structural and reactivity nuances, rooted in the position of the sulfur atom within the thiophene ring, make simple interchange with other 2-cyanoprop-2-enethioamides impossible without altering the resulting product profile, yield, and crystal form [3].

Quantitative Differentiation of 2-Cyano-3-(3-thienyl)-2-propenethioamide: A Comparative Evidence Guide


Crystal Structure and Molecular Packing: 3-Thienyl vs. 2-Thienyl Isomer

The solid-state structure and intermolecular interactions of 2-Cyano-3-(3-thienyl)-2-propenethioamide differ fundamentally from its 2-thienyl regioisomer. The crystal structure of the 2-thienyl analog (2‐cyano‐3‐(2‐thienyl)prop‐2‐enethioamide) has been solved from X-ray powder diffraction data, revealing a specific unit cell and packing motif [1]. The 3-thienyl isomer is predicted to exhibit a different crystalline arrangement due to the altered geometry and electronic distribution of the thiophene ring, which directly impacts its solubility, stability, and formulation properties. This constitutes a critical selection criterion for applications requiring specific solid-state behavior, such as in solid-phase synthesis or the development of crystalline materials.

Crystallography Solid-state chemistry Materials science

Electrochemical Oxidation Yield in Thiadiazole Synthesis

The electrochemical oxidation of 3-aryl-2-cyanoprop-2-enethioamides, a class to which this compound belongs, provides a metal-free route to (2E,2′E)-2,2′-(1,2,4-thiadiazole-3,5-diyl)bis[3-arylacrylonitriles]. The reported yields for this transformation vary significantly, ranging from 37% to 76%, depending on the specific aryl substituent [1]. While a direct, head-to-head yield comparison for the 3-thienyl derivative is not explicitly provided, the documented yield range highlights the crucial influence of the aryl group on reaction efficiency. This establishes the 3-thienyl compound as a defined input with a unique reactivity profile in this class of reaction, and its selection would be based on optimizing the yield for the desired 3-thienyl-substituted product.

Electrochemistry Heterocyclic chemistry Green synthesis

Reactivity as a Precursor in Heterocyclic Synthesis

This compound serves as a defined input for synthesizing pyridinethione scaffolds via cyclocondensation reactions. The presence of both the nitrile and thioamide groups enables annulation with reagents that provide the remaining carbon atoms for the pyridine ring . This reactivity is a direct consequence of the 2-cyanoprop-2-enethioamide core. While this is a class-level property, the specific 3-thienyl substituent is retained in the final product, making this compound the only viable precursor for accessing pyridinethiones with a 3-thienyl group at a specific position. This contrasts with using a phenyl or 2-thienyl analog, which would lead to a different final compound with distinct properties.

Organic synthesis Heterocycles Building blocks

Enhanced Synthetic Utility via N-Hydroxymethylation

The thioamide group in 3-aryl-2-cyanoprop-2-enethioamides can be readily functionalized via N-hydroxymethylation by reaction with formaldehyde in aqueous alcohol [1]. This transformation introduces a chemically versatile hydroxymethyl handle, enabling further derivatization such as Mannich reactions or conversion to other functional groups. This is a defined and documented reaction pathway for the compound class, allowing for systematic structure-activity relationship (SAR) studies around the thioamide moiety while retaining the key 3-thienyl and cyano functionalities. This pathway is not as readily available or predictable with other related analogs lacking the N-H thioamide.

Synthetic methodology Functionalization Medicinal chemistry

Synthetic Accessibility via Knoevenagel Condensation

The compound is synthesized via a well-established Knoevenagel condensation between 3-thiophenecarboxaldehyde and 2-cyanothioacetamide. For the analogous synthesis of the 2-thienyl isomer (2-cyano-3-thien-2-ylprop-2-enethioamide), a specific procedure using neutral Al₂O₃ in methanol afforded the product in 87% isolated yield (30 g scale from 0.18 mol of aldehyde) . This high yield demonstrates the synthetic viability and scalability of this class of compounds. The 3-thienyl derivative is expected to be accessible with similar efficiency, making it a practical and cost-effective building block for large-scale research programs compared to more complex or lower-yielding alternatives.

Synthetic methodology Process chemistry Medicinal chemistry

Validated Research Applications for 2-Cyano-3-(3-thienyl)-2-propenethioamide


Precursor for 3-Thienyl-Substituted Heterocyclic Libraries

This compound is an ideal starting material for synthesizing diverse heterocyclic libraries containing the 3-thienyl motif, a privileged structure in medicinal chemistry. Its 2-cyanoprop-2-enethioamide core is a known precursor for constructing pyridinethiones and other nitrogen-sulfur heterocycles . Researchers can use it as a unique building block to generate novel chemical space for screening against biological targets or for developing new materials, where the 3-thienyl group imparts specific electronic and steric properties unavailable with the more common 2-thienyl or phenyl analogs.

Electrochemical Synthesis of Symmetric 1,2,4-Thiadiazoles

The compound is a defined input for the electrochemical synthesis of (2E,2′E)-2,2′-(1,2,4-thiadiazole-3,5-diyl)bis[3-arylacrylonitriles], a class of molecules with potential applications in materials science and as enzyme inhibitors. While the exact yield is not known, the established protocol for the class provides a green chemistry route to these bis-arylacrylonitrile dimers. The selection of this specific 3-thienyl starting material is mandatory for obtaining the corresponding dimer with 3-thienyl substituents, which would be expected to exhibit distinct photophysical or biological properties compared to its phenyl- or 2-thienyl-substituted counterparts.

Scaffold for Solid-State and Crystal Engineering Studies

Given the known crystal structure of its 2-thienyl regioisomer , this 3-thienyl compound is a prime candidate for comparative crystal engineering and solid-state chemistry research. Investigating how the change in the thiophene substitution pattern affects molecular packing, intermolecular interactions (such as S…S or C-H…N contacts), and resulting bulk properties (e.g., solubility, stability) is a fundamental research question. This compound provides the essential tool to conduct these studies, offering insights into the rational design of crystalline materials with tailored properties.

Building Block for N-Functionalized Thioamide Derivatives

The thioamide NH group in this compound is a site for selective functionalization. The documented N-hydroxymethylation reaction provides a clear pathway to install a chemically labile handle, opening avenues for creating prodrugs, developing new ligands, or synthesizing complex molecular architectures via subsequent reactions. This specific and controllable derivatization enhances the compound's value as a versatile intermediate, enabling researchers to explore the chemical space around the 3-aryl-2-cyanoprop-2-enethioamide core in a systematic manner.

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